1-哌嗪乙醇,4-(3-氨基丙基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Piperazineethanol, 4-(3-aminopropyl)-" is a derivative of piperazine, a chemical structure that is widely utilized in pharmaceutical research due to its versatility and biological activity. Piperazine derivatives have been explored for various applications, including the synthesis of complex organic molecules and as potential therapeutic agents. For instance, piperazine has been used as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, which are of pharmaceutical interest . Additionally, the 1,4-bis(3-aminopropyl)piperazine skeleton has been instrumental in the discovery of classical chloroquine-like antimalarials and the identification of new antimalarial targets .

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and varying yields. In one study, a 1,4-piperazine-2,5-dione derivative was synthesized over six steps with a 23% yield from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . The process of synthesizing piperazine derivatives is crucial as it impacts the availability and purity of the compounds for further research and potential pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by their ability to form polymorphic crystalline forms, as evidenced by single-crystal X-ray analysis . These polymorphs can exhibit different hydrogen-bonding networks, which are significant for the compound's physical properties and biological activity. Understanding the molecular structure is essential for predicting the behavior of these compounds in various environments, including biological systems.

Chemical Reactions Analysis

Piperazine acts as an excellent catalyst in chemical reactions, such as the synthesis of functionalized 2-amino-3-cyano-4H-pyrans in aqueous media . The catalytic properties of piperazine contribute to the efficiency of the synthesis process, offering simple procedures, short reaction times, and high yields. The ability of piperazine to catalyze reactions on a larger scale is also noteworthy, as it enhances the practicality of its use in industrial applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the conditions under which they are synthesized. For example, the crystallization process can lead to different polymorphic forms, which may have distinct physical properties . Additionally, the solubility of these compounds in various solvents and their association constants, as determined by nuclear magnetic resonance spectroscopy, are important parameters that affect their chemical behavior and potential use in drug development .

科学研究应用

抗菌活性

- 由1,4-双(3-氨基丙基)哌嗪合成的席夫碱对大肠杆菌、金黄色葡萄球菌和枯草芽孢杆菌具有抗菌活性 (Xu et al., 2012).

- 另一种席夫碱变体表现出相似的抗菌特性 (徐瑞波,2011).

- 制备了含有哌嗪环的双席夫碱,并对常见细菌菌株表现出良好的抗菌活性 (R. Xu et al., 2018).

抗疟疾和抗疟原虫活性

- 评估了1,4-双(3-氨基丙基)哌嗪衍生物的抗疟疾特性,其中一些显示出有希望的结果 (R. Deprez-Poulain & P. Melnyk, 2005).

- 发现特定衍生物对恶性疟原虫菌株有效,并可能有助于从恶性疟原虫中克隆蛋白质二硫键异构酶同源物 (Isabelle Florenta et al., 2000).

材料科学和化学合成

- 已合成以1,4-双(3-氨基丙基)哌嗪为模板的镧系元素草酸磷酸盐,展示了独特的3D蜂窝结构和各种物理性质 (Chih‐Min Wang et al., 2009).

- 涉及1,4-双(3-氨基丙基)哌嗪的化合物研究有助于理解新型化合物的结构性质和合成方法 (N. Z. Akopyan et al., 2013).

生物医学研究

- 已探索其衍生物的神经阻滞剂活性与多巴胺摄取抑制,在神经和精神治疗中显示出潜力 (Böge Kp, 1983).

- 1,4-双(3-氨基丙基)-哌嗪的络合形成研究提供了对生物相关配体相互作用的见解,这在药物设计和生物化学中至关重要 (A. El-Sherif et al., 2012).

安全和危害

属性

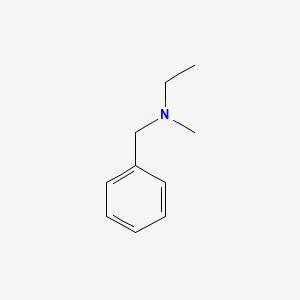

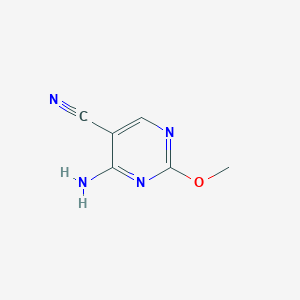

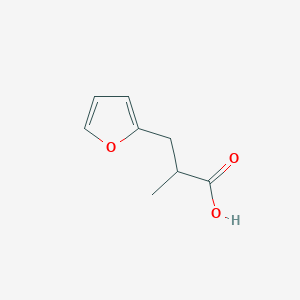

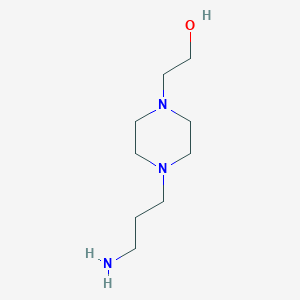

IUPAC Name |

2-[4-(3-aminopropyl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQVEASFNMRTBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973694 |

Source

|

| Record name | 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperazineethanol, 4-(3-aminopropyl)- | |

CAS RN |

58110-73-9 |

Source

|

| Record name | NSC80665 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。